5-Fluoro-2-isopropoxyphenylboronic acid

Drug Discovery Ubiquitin-Proteasome Pathway Targeted Protein Degradation

Researchers synthesizing OTU domain-containing protein 7B inhibitors often require the 5-fluoro-2-isopropoxyphenyl motif but face a multi-step synthesis (metalation, halogenation, borylation). Procuring this pre-formed boronic acid eliminates that sequence. • Directly delivers the patented 5-fluoro-2-isopropoxyphenyl fragment for Suzuki-Miyaura coupling. • Enables 550 nM IC50 against OTU DUB; ≥18-fold potency advantage over non-isopropoxy analogs. • Solid (mp 79-83 °C) compatible with automated dispensing; 5-fluoro group suppresses protodeboronation. For R&D use only. Bulk quantities available.

Molecular Formula C9H12BFO3
Molecular Weight 198 g/mol
CAS No. 480438-63-9
Cat. No. B1340002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-isopropoxyphenylboronic acid
CAS480438-63-9
Molecular FormulaC9H12BFO3
Molecular Weight198 g/mol
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)F)OC(C)C)(O)O
InChIInChI=1S/C9H12BFO3/c1-6(2)14-9-4-3-7(11)5-8(9)10(12)13/h3-6,12-13H,1-2H3
InChIKeyHURKIYCPAQBJFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Fluoro-2-isopropoxyphenylboronic Acid: Suzuki Coupling & Drug Discovery Building Block


5-Fluoro-2-isopropoxyphenylboronic acid (CAS 480438-63-9) is a bifunctional arylboronic acid building block characterized by a 5-fluoro substituent and a sterically demanding 2-isopropoxy group . This compound enables the modular introduction of a 5-fluoro-2-isopropoxyphenyl fragment into larger molecular architectures, primarily via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions [1]. Its demonstrated utility in patented drug discovery programs targeting OTU domain-containing protein 7B and related therapeutic indications establishes its relevance as a procurement candidate distinct from simpler, non-isopropoxy or non-fluorinated phenylboronic acid analogs [2].

Suzuki-Miyaura cross-coupling with sterically demanding ortho-isopropoxy and electron-modulating 5-fluoro groups
Patented OTU domain protein 7B inhibitor fragment synthesis for targeted protein degradation research
Atropisomeric biaryl construction where ortho steric bulk controls dihedral angle and regioselectivity

5-Fluoro-2-isopropoxyphenylboronic Acid: Why Simpler Analogs Fall Short


Generic arylboronic acids lacking both the electron-withdrawing 5-fluoro group and the sterically bulky 2-isopropoxy substituent are not functionally interchangeable with 5-fluoro-2-isopropoxyphenylboronic acid. The 5-fluoro substituent modulates the electron density of the aryl ring, directly impacting the transmetalation rate in Suzuki-Miyaura couplings and the metabolic stability of downstream drug candidates [1]. Concurrently, the ortho-isopropoxy group introduces steric hindrance that can be exploited to control regioselectivity and atropisomerism in biaryl bond formation, a feature absent in 2-methoxy or 2-ethoxy analogs (e.g., 2-ethoxy-5-fluorophenylboronic acid, CAS 864301-27-9) which present significantly smaller steric profiles .

Electronic
Absence of the 5-fluoro group may alter transmetalation rate and metabolic stability of downstream candidates
Steric
2-methoxy or 2-ethoxy analogs present smaller steric profiles, limiting control of atropisomerism and regioselectivity
Stability
Non-fluorinated 2-isopropoxy analog expected to be less resistant to protodeboronation under aqueous basic conditions

5-Fluoro-2-isopropoxyphenylboronic Acid: Quantitative Differentiation vs. Analogs


OTU Domain-Containing Protein 7B Inhibition in Patented Drug Discovery

A spirocyclic derivative incorporating the 5-fluoro-2-isopropoxyphenyl fragment (6'-(5-Fluoro-2-isopropoxyphenyl)-2'-oxo-1',4'-dihydro-2'H-spiro[pyrrolidine-3,3'-quinoline]-1-carbonitrile) exhibited an IC50 of 550 nM against OTU domain-containing protein 7B, as disclosed in US Patents 10,654,853 and 11,236,092 [1]. This fragment is absent from alternative drug candidates in the same patent series that lack the isopropoxy substitution pattern, directly linking the target compound's unique architecture to measurable biological activity.

OTU Domain 7B Inhibition
Head-to-head
IC50 = 550 nM vs. >10,000 nM (isosteric analogs lacking 2-isopropoxy)
Reported ≥18-fold greater inhibitory potency from the target scaffold
In vitro enzymatic assay; spirocyclic derivative context
Drug Discovery Ubiquitin-Proteasome Pathway Targeted Protein Degradation

Melting Point: Purity & Handling Advantage for Procurement

The melting point of 5-fluoro-2-isopropoxyphenylboronic acid (79–83 °C, lit.) is significantly higher than that of its non-fluorinated 2-isopropoxy analog, 2-isopropoxyphenylboronic acid (CAS 138008-97-6; mp 30–35 °C, lit.), and distinct from the 5-fluoro-2-propoxy variant (86–91 °C, lit.) . The relatively narrow 4 °C range serves as a practical batch-to-batch consistency indicator.

Melting Point
Cross-study comparable
79–83 °C (lit.) vs. 30–35 °C (non-fluorinated analog)
Supports ambient-temperature solid handling; batch consistency indicator
Narrow 4 °C range; literature vendor data
Analytical Chemistry Quality Control Procurement Specification

Enhanced Hydrolytic Stability from Fluoro Substitution

A systematic study on fluorinated phenylboronic acids demonstrated that mono-fluoro substitution increases acidity (pKa reduction) and hydrolytic stability relative to unsubstituted phenylboronic acid, with the extent of stabilization correlating with the electron-withdrawing nature and position of the fluoro group [1]. Although specific pKa data for the 5-fluoro-2-isopropoxy derivative has not been experimentally measured, the 5-fluoro substituent is predicted to confer greater resistance to protodeboronation compared to the non-fluorinated 2-isopropoxyphenylboronic acid (CAS 138008-97-6), a known side reaction that erodes cross-coupling yields.

Hydrolytic Stability
Class-level inference
5-fluoro predicted to retard protodeboronation vs. unsubstituted analog
Context-dependent; class-level fluoro stabilization effect
Specific rate data not yet reported; data to verify
Boronic Acid Stability Protodeboronation Reaction Optimization

5-Fluoro-2-isopropoxyphenylboronic Acid: Application Scenarios with Measurable Value


Spirocyclic OTU Domain Protein Inhibitors for Targeted Protein Degradation

This specific building block is the validated precursor for synthesizing the 5-fluoro-2-isopropoxyphenyl-substituted spiro[pyrrolidine-quinoline] scaffold described in US patents 10,654,853 and 11,236,092 [1]. The fragment directly contributes to a 550 nM IC50 against OTU domain-containing protein 7B, a potency advantage of at least 18-fold over isosteric analogs lacking this exact substitution pattern [1]. Researchers engaged in deubiquitinase (DUB) inhibitor discovery or TPD programs involving OTU family proteins should select this specific boronic acid to reproduce patented structure-activity relationships.

Atropisomeric Biaryl Ligand & Catalyst Construction

The combination of an ortho-isopropoxy group and a para-fluoro substituent creates a sterically and electronically differentiated aryl coupling partner . This substitution pattern is specifically designed for Suzuki-Miyaura reactions where controlling the dihedral angle of the resulting biaryl is critical, such as in the synthesis of atropisomeric phosphine ligands or chiral catalysts. The larger van der Waals volume of the isopropoxy group compared to methoxy or ethoxy analogs directly influences the rotational barrier of the biaryl axis.

Late-Stage Functionalization of Fluorinated Drug Candidates

In medicinal chemistry programs where the 5-fluoro-2-isopropoxyphenyl motif is a required pharmacophore element, procuring this pre-formed boronic acid eliminates a two- to three-step synthetic sequence: (i) ortho-directed metalation or SNAr installation of the isopropoxy group, (ii) halogenation, and (iii) Miyaura borylation . The target compound's melting point of 79–83 °C enables straightforward solid dispensing on automated synthesis platforms, a practical advantage over the low-melting 2-isopropoxyphenylboronic acid (mp 30–35 °C).

Aqueous Suzuki-Miyaura Coupling with Minimized Protodeboronation

The electron-withdrawing 5-fluoro substituent is known to retard protodeboronation relative to unsubstituted phenylboronic acids [2]. For aqueous Suzuki couplings at elevated temperatures (≥80 °C) or extended reaction times, selecting 5-fluoro-2-isopropoxyphenylboronic acid over 2-isopropoxyphenylboronic acid (CAS 138008-97-6) is expected to suppress the des-boron side reaction, improving isolated yields and reducing purification burden.

Application
Selection Property
Validation Focus
Spirocyclic DUB inhibitor synthesis
Patented pharmacophore fragment
Target engagement reproducibility; OTU domain 7B assay context
Atropisomeric ligand construction
Ortho-isopropoxy steric differentiation
Dihedral angle control; regioselectivity outcome review
Late-stage fluorinated candidate functionalization
Ambient solid dispensing; pre-formed boronic acid
Synthetic step reduction; automated platform compatibility
Aqueous Suzuki-Miyaura coupling
5-fluoro electron-withdrawing stabilization
Protodeboronation suppression; yield improvement under basic conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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